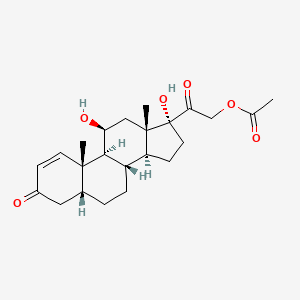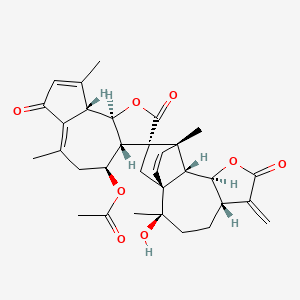
Artanomaloide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artanomaloide is a natural product with the molecular formula C32H36O8 and a molecular weight of 548.63 g/mol . It is a solid compound that appears as white crystals or powder and is known for its stability and solubility in various organic solvents . This compound is primarily used in research related to life sciences .
Vorbereitungsmethoden
Artanomaloide can be synthesized through various methods. One common synthetic route involves the esterification reaction. The process typically starts with the reaction of 2,3-dichloropropionic anhydride with the corresponding alcohol to produce the esterified product. This product is then reacted with sodium peroxide under alkaline conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Artanomaloide undergoes several types of chemical reactions, including esterification, etherification, and condensation reactions. It is commonly used as a catalyst in organic synthesis due to its excellent catalytic properties and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in esterification reactions, the major products are esters, while in etherification reactions, ethers are formed.
Wissenschaftliche Forschungsanwendungen
Artanomaloide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its inhibitory activity against interleukin-6 (IL-6) production in TNF-α stimulated MG-63 cells . This makes it a potential candidate for anti-inflammatory research. In medicine, this compound’s properties are being explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications as a catalyst in organic synthesis .
Wirkmechanismus
The mechanism of action of Artanomaloide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of interleukin-6 (IL-6) in TNF-α stimulated cells . This inhibition is likely due to its ability to interfere with the signaling pathways that regulate IL-6 production. The exact molecular targets and pathways involved are still under investigation, but its anti-inflammatory properties make it a compound of interest for further research.
Vergleich Mit ähnlichen Verbindungen
Artanomaloide is similar to several other compounds isolated from the aerial parts of Artemisia selengensis. These include canin, eupatilin, quercetin-3-O-β-D-glucoside-7-O-α-L-rhamnoside, 1,3-di-O-caffeoylquinic acid, isoquercitrin, pinoresinol-4-O-β-D-glucoside, scopolin, and isofraxidin-7-O-β-D-glucopyranoside . Among these, canin and this compound have shown potent inhibitory activity against IL-6 production . The uniqueness of this compound lies in its specific structure and the particular pathways it affects, making it a valuable compound for targeted research.
Eigenschaften
Molekularformel |
C32H36O8 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[(1'S,2'R,3R,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate |
InChI |
InChI=1S/C32H36O8/c1-14-11-19(34)21-15(2)12-20(38-17(4)33)23-25(22(14)21)40-28(36)32(23)13-31-10-9-29(32,5)26(31)24-18(7-8-30(31,6)37)16(3)27(35)39-24/h9-11,18,20,22-26,37H,3,7-8,12-13H2,1-2,4-6H3/t18-,20-,22-,23+,24-,25+,26-,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
QRRHSLGZWSABSR-XTIPOATKSA-N |
Isomerische SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C)[C@@]4(C[C@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Kanonische SMILES |
CC1=C2C(C3C(C(C1)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


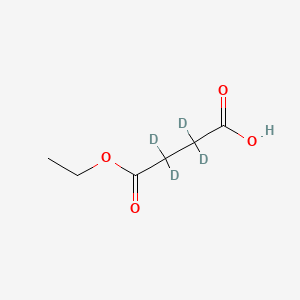
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
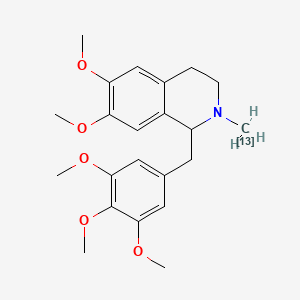
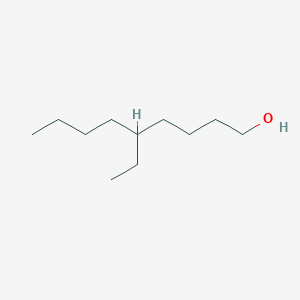
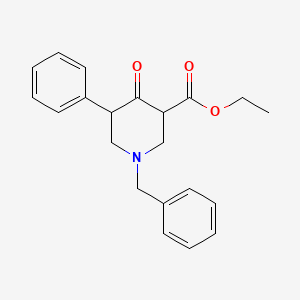
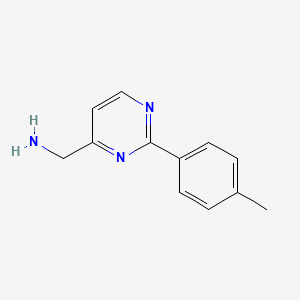
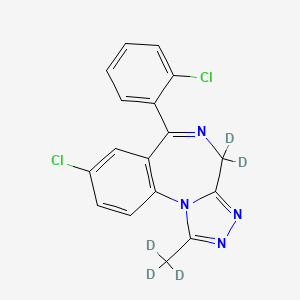
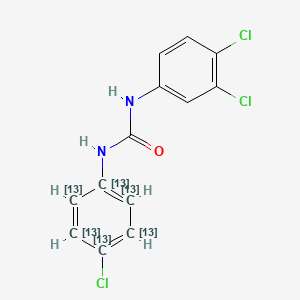
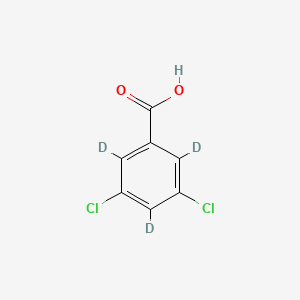
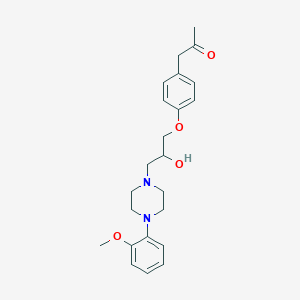
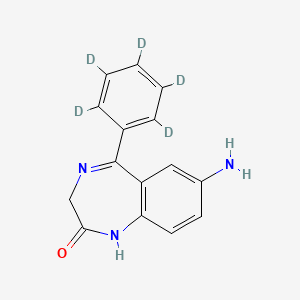
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
